An In-depth Technical Guide to the Splicing Modulatory Action of CTX-712
An In-depth Technical Guide to the Splicing Modulatory Action of CTX-712
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to CTX-712 (Rogocekib), a first-in-class, orally available, selective pan-CDC-like kinase (CLK) inhibitor.
Core Mechanism of Action: Splicing Modulation via CLK Inhibition
CTX-712 exerts its anti-neoplastic effects by targeting the cellular process of RNA splicing. The primary molecular targets of CTX-712 are the CDC-like kinases (CLKs), a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a pivotal role in the regulation of pre-mRNA splicing.[1]
The mechanism unfolds through the following key steps:
-
Inhibition of CLK Kinases: CTX-712 is a potent, selective, small-molecule inhibitor of the CLK family of kinases.[1]
-
Prevention of SR Protein Phosphorylation: CLKs are responsible for the phosphorylation of serine/arginine-rich (SR) proteins. These SR proteins are essential splicing factors that, when phosphorylated, bind to exonic splicing enhancers on pre-mRNA and facilitate the assembly of the spliceosome for accurate exon recognition and ligation.[1]
-
Induction of Splicing Aberrations: By inhibiting CLKs, CTX-712 prevents the phosphorylation of SR proteins. This dephosphorylation leads to their dysfunction, causing the spliceosome to malfunction. The most prominent consequence of this is "exon skipping," where exons are erroneously excluded from the final mature mRNA sequence.[1]
-
Generation of Aberrant Proteins and Cellular Stress: The altered mRNA transcripts are translated into non-functional or truncated proteins. This disruption of normal protein production, coupled with the accumulation of aberrant RNA, induces significant cellular stress, ultimately leading to cancer cell death.[2]
This mechanism is particularly relevant in cancers with existing mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1), as these cells are already under splicing stress and may be more vulnerable to further disruption by CLK inhibition.[3]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of CTX-712.
Table 1: In Vitro Kinase Inhibition Profile of CTX-712
| Kinase Target | IC₅₀ (nM) |
| CLK1 | 0.69 |
| CLK2 | 0.46 |
| CLK3 | 3.4 |
| CLK4 | 8.1 |
| DYRK1A | 1.1 |
| DYRK1B | 1.3 |
| Source: ACS Medicinal Chemistry Letters |
Table 2: In Vitro Cellular Activity of CTX-712
| Cell Line / Assay | IC₅₀ / GI₅₀ (nM) |
| p-SRSF4 (SRp75) Phosphorylation (NCI-H1048 cells) | 45.5 |
| p-SRSF6 (SRp55) Phosphorylation (NCI-H1048 cells) | 116.1 |
| Cell Growth Inhibition (NCI-H1048 cells) | 75 |
| Cell Proliferation (K562 cells) | 150 |
| Cell Proliferation (MV-4-11 cells) | 36 |
| Primary AML Cells (average) | 78 |
| Source: ACS Medicinal Chemistry Letters, ASH Publications[3] |
Table 3: In Vivo Efficacy of CTX-712 in NCI-H1048 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | T/C Value (%) on Day 14 |
| 25 | Orally, BID, BIW for 14 days | Significant antitumor effect |
| 37.5 | Orally, BID, BIW for 14 days | Dose-dependent effect |
| 50 | Orally, BID, BIW for 14 days | 6.2 |
| T/C: Tumor Growth Inhibition; BID: Twice a day; BIW: Twice a week. Source: ACS Medicinal Chemistry Letters |
Table 4: Phase 1 Clinical Trial Data for CTX-712
| Parameter | Finding |
| Solid Tumors | |
| Maximum Tolerated Dose (MTD) | 140 mg (Twice-weekly dosing) |
| Dose Limiting Toxicities (DLTs) | Dehydration, decreased platelet count, hypokalemia |
| Efficacy | 2 Partial Responses (PRs) observed in ovarian cancer. |
| Hematologic Malignancies | |
| Dosing Regimens | 70 mg and 105 mg (Twice-weekly) |
| Efficacy (AML, n=12) | 3 Complete Remissions (CR), 1 CR with incomplete hematologic recovery (CRi) |
| Efficacy (MDS, n=2) | 1 Complete Remission (CR) |
| Overall Response Rate | 42.9% (6/14 patients) |
| Efficacy in Splicing Factor Mutant Patients | 75% response rate (3 out of 4 patients with splicing mutations responded). |
| Source: PR Newswire, Chordia Therapeutics Press Release[1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the descriptions in "Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment" and its supplementary information.
In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)
-
Objective: To determine the IC₅₀ values of CTX-712 against CLK and DYRK family kinases.
-
Materials: Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B), appropriate peptide substrates, ATP, LANCE Ultra kinase assay components (PerkinElmer).
-
Procedure:
-
Prepare a serial dilution of CTX-712 in DMSO.
-
In a 384-well plate, add the kinase, the appropriate biotinylated peptide substrate, and the CTX-712 dilution.
-
Initiate the kinase reaction by adding ATP (at a concentration approximating Km, e.g., 1 mM for CLK2).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mixture containing the europium-labeled anti-phospho-substrate antibody and the LANCE-streptavidin-APC reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the percent inhibition for each CTX-712 concentration relative to DMSO controls and determine the IC₅₀ values using non-linear regression analysis.
-
Cellular SR Protein Phosphorylation Assay (Western Blot)
-
Objective: To measure the effect of CTX-712 on the phosphorylation of SR proteins in a cellular context.
-
Cell Line: NCI-H1048 small cell lung cancer cells.
-
Procedure:
-
Seed NCI-H1048 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CTX-712 for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-pan-phospho-SR antibody).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for phosphorylated SR proteins (e.g., p-SRSF4, p-SRSF6) and normalize to a loading control (e.g., β-actin).
-
Calculate the IC₅₀ for the inhibition of phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered CTX-712 in a mouse xenograft model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Line: NCI-H1048 small cell lung cancer cells.
-
Procedure:
-
Subcutaneously implant NCI-H1048 cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the tumor-bearing mice into vehicle control and treatment groups (n=5-10 per group).
-
Prepare CTX-712 in a suitable vehicle for oral gavage.
-
Administer CTX-712 or vehicle orally according to the specified dose and schedule (e.g., 25, 37.5, or 50 mg/kg, twice daily, twice a week for 14 days).
-
Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
At the end of the study, calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Mandatory Visualizations
Experimental Workflow: Cellular Phospho-SR Protein Analysis
Experimental Workflow: In Vivo Xenograft Efficacy Study
References
- 1. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor CTX-712 at the 2022 ASCO Annual Meeting [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CTX-712, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 4. chordiatherapeutics.com [chordiatherapeutics.com]
